Reactive Red 198

説明

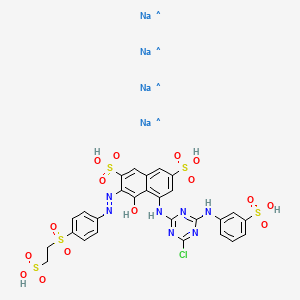

Reactive Red 198 is a textile azo dye . Azo dyes are a type of synthetic dye used for coloring textiles and other materials .

Synthesis Analysis

The synthesis of Reactive Red 198 involves a series of reactions. The process starts with the diazotization of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate. This is followed by coupling with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. The product then undergoes condensation with 2,4,6-Trichloro-1,3,5-triazine, and finally, condensation with 3-Aminobenzenesulfonic acid .

Chemical Reactions Analysis

Reactive Red 198 can undergo degradation reactions under certain conditions. For instance, it has been found to degrade under UV light in the presence of certain oxidants . Biodegradation is another possible reaction pathway, with certain bacterial strains shown to be capable of degrading Reactive Red 198 .

科学的研究の応用

Environmental Science: Photocatalytic Decolorization

Summary of Application

Reactive Red 198 is known for its use in textile industries, which often leads to environmental pollution when the dye is released into water bodies. The application of photocatalysis using ZnO-Nd nano-photocatalyst has been explored to address this issue .

Experimental Procedures

The nano ZnO-Nd photocatalyst was synthesized via the combustion method. Its physical characteristics were evaluated using techniques like FESEM, XRD, bandgap calculation, and FTIR analysis. The photocatalyst was then applied to contaminated water in a falling-film photocatalytic reactor, with parameters such as H2O2 amount, catalyst dose, pH, and initial dye concentration being varied .

Results and Outcomes

The optimal conditions were found to be a catalyst dose of 0.1 g/L and a pH level of 5. The use of H2O2/dye ratio of two increased dye removal performance by 90%, demonstrating significant potential for environmental remediation .

Material Science: Adsorption Using Bentonite and Bagasse Ash

Summary of Application

Adsorption is a cost-effective and eco-friendly method for treating dye-laden wastewater. Reactive Red 198 removal using bentonite clay blended with sugar cane bagasse ash has been studied .

Experimental Procedures

The adsorbent’s surface morphologies, crystalline phase structures, functional groups, and specific surface area were characterized pre and post-adsorption using SEM, XRD, FTIR, and BET. The Central Composite Design (CCD) under Response Surface Methodology (RSM) optimized the process parameters .

Results and Outcomes

The optimal parameters for dye removal were a contact time of 107 minutes, an adsorbent dose of 0.934 g/L, and an initial dye concentration of 15 mg/L, achieving an 85.2% removal efficiency. The Freundlich isotherm and pseudo-second-order kinetics best described the adsorption behavior .

Chemical Engineering: Degradation in Aqueous Solutions

Summary of Application

The stability of Reactive Red 198 in water due to its complex structure poses a challenge for degradation. A combined approach using advanced oxidation processes has been researched .

Experimental Procedures

The study involved assessing the degradation of Reactive Red 198 in aqueous solutions. The methods and specific parameters for this application are not detailed in the available summary .

Results and Outcomes

While the detailed outcomes are not provided in the summary, the research indicates a focus on improving the degradation efficiency of Reactive Red 198 in water, which is crucial for reducing its environmental impact .

Nanotechnology: Photocatalytic Degradation

Summary of Application

Photocatalytic degradation using MIL-53 (Fe) and MIL-100 (Fe) has been applied to Reactive Red 198 to explore its effectiveness in wastewater treatment .

Experimental Procedures

The process involves catalysis under ultraviolet-irradiation, known as photocatalysis. The specific experimental details, including technical parameters, are not provided in the summary .

Results and Outcomes

The study aims at the photocatalytic degradation of the dye, although quantitative data or statistical analyses are not mentioned in the available information .

Microbiology: Biodegradation by Adapted Bacteria

Summary of Application

Biodegradation is an environmentally friendly approach to decompose dyes. The biodegradation of Reactive Red 198 by textile effluent adapted bacteria has been investigated .

Experimental Procedures

The study involved characterizing the metabolites obtained through bacterial degradation using FTIR, HPLC, and GC–MS analyses. Enzymatic profiling and degradative pathway prediction were also conducted .

Results and Outcomes

Toxicological assessments confirmed the detoxified status of the degraded dye, indicating the effectiveness of the biodegradation process .

Water Treatment: Nano-Photocatalyst Application

Summary of Application

The application of nano-photocatalysts for the decolorization of Reactive Red 198 dye in water treatment processes has been explored to improve the efficiency of removing toxic dyes .

Experimental Procedures

The study utilized a falling-film photocatalytic reactor with the synthesized ZnO-Nd nano-photocatalyst. The effects of various parameters on the decolorization process were examined .

Results and Outcomes

Optimization using response surface methodology (RSM) led to a significant increase in dye removal performance, with a 90% efficiency under the best conditions .

These applications demonstrate the diverse scientific efforts to mitigate the environmental impact of Reactive Red 198 and highlight the compound’s significance in research aimed at sustainability and pollution control. The detailed descriptions and outcomes provide insights into the potential of these methods for practical implementation.

Photocatalysis with Fe2O3/Bentonite/TiO2 Nanocomposite

Specific Scientific Field

Environmental Chemistry

Summary of Application

This study explores the use of Fe2O3/Bentonite/TiO2 nanocomposite as a catalyst for the photodegradation of Reactive Red 198 dye and textile factory wastewater under UV and visible light .

Experimental Procedures

The Fe2O3/Bentonite/TiO2 nanoparticles were synthesized and tested for their capacity to degrade Reactive Red 198 using irradiation. The efficiency of degradation was assessed under various experimental parameters using real samples of textile wastewater .

Results and Outcomes

Complete degradation of the target pollutant was achieved after 60 minutes under UV light and 90 minutes under visible light. The photocatalytic processes were capable of converting non-biodegradable textile wastewater into a biodegradable form, significantly reducing the toxicity of the effluent .

Degradation by Combined Processes

Specific Scientific Field

Chemical Engineering

Summary of Application

The degradation of Reactive Red 198 from aqueous solutions by combined processes has been investigated to improve the decomposition efficiency .

Experimental Procedures

The study examined the effect of various factors such as pH, initial dye concentration, nanoparticle dosage, zero-valent iron, and H2O2 concentration on the decomposition efficiency of Reactive Red 198 .

Results and Outcomes

The research focused on optimizing the conditions for the highest degradation efficiency, although specific quantitative data or statistical analyses are not detailed in the summary .

Laboratory and Industrial Use

Specific Scientific Field

Analytical Chemistry

Summary of Application

Reactive Red 198 is used for analytical purposes in scientific research and development, particularly in laboratory and industrial settings .

Experimental Procedures

The compound is utilized in various analytical methods, including spectrophotometry, chromatography, and other techniques relevant to the field of analytical chemistry .

Results and Outcomes

The outcomes are typically related to the analysis and quantification of substances, quality control, and process monitoring in industrial applications .

Safety And Hazards

Safety data sheets suggest that Reactive Red 198 may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are advised .

将来の方向性

Future research could focus on improving the efficiency of degradation processes for Reactive Red 198. For instance, exploring the use of different catalysts or optimizing the conditions for biodegradation could be potential areas of study . Additionally, the development of sustainable technologies to eliminate persistent reactive dyes from textile effluents is a crucial area of research .

特性

InChI |

InChI=1S/C27H22ClN7O15S5.4Na/c28-25-31-26(29-16-2-1-3-18(12-16)53(42,43)44)33-27(32-25)30-20-13-19(54(45,46)47)10-14-11-21(55(48,49)50)23(24(36)22(14)20)35-34-15-4-6-17(7-5-15)51(37,38)8-9-52(39,40)41;;;;/h1-7,10-13,36H,8-9H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYQJVBXYLAGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=CC=C(C=C5)S(=O)(=O)CCS(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22ClN7Na4O15S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

972.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 137216243 | |

CAS RN |

145017-98-7 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。